molecular formula C18H17N3O2S B14164332 (5E)-5-(furan-2-ylmethylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one CAS No. 304889-86-9

(5E)-5-(furan-2-ylmethylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one

Cat. No.: B14164332
CAS No.: 304889-86-9
M. Wt: 339.4 g/mol
InChI Key: LMVQSTHLGSRWEZ-DTQAZKPQSA-N
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Description

(5E)-5-(furan-2-ylmethylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(furan-2-ylmethylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one typically involves the condensation of a furan-2-carbaldehyde with a thiosemicarbazide derivative, followed by cyclization and subsequent reaction with a phenylpiperazine. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the imine bond, converting it to an amine.

    Substitution: The thiazole ring can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the imine bond may produce a secondary amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(furan-2-ylmethylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and antifungal activities. Researchers are investigating its ability to inhibit the growth of certain bacterial and fungal strains.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its versatility in chemical reactions makes it a useful component in various industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-(furan-2-ylmethylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and piperazine moieties. These interactions may disrupt normal cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(furan-2-ylmethylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one
  • (5E)-5-(furan-2-ylmethylidene)-2-(4-chlorophenylpiperazin-1-yl)-1,3-thiazol-4-one

Uniqueness

Compared to similar compounds, (5E)-5-(furan-2-ylmethylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one stands out due to its specific combination of functional groups

Properties

CAS No.

304889-86-9

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C18H17N3O2S/c22-17-16(13-15-7-4-12-23-15)24-18(19-17)21-10-8-20(9-11-21)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2/b16-13+

InChI Key

LMVQSTHLGSRWEZ-DTQAZKPQSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=CO4)/S3

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=CO4)S3

solubility

17.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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